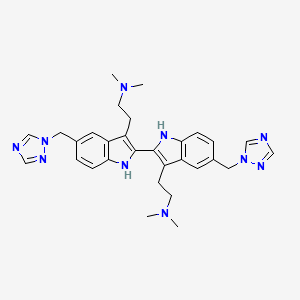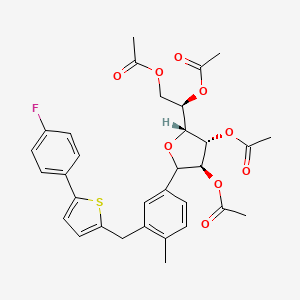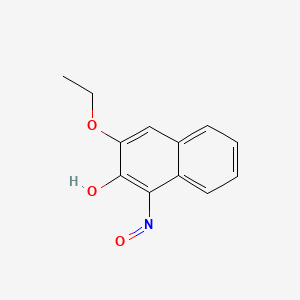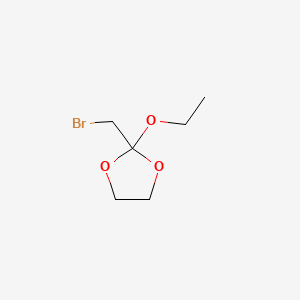![molecular formula C25H21FNNaO4 B13838960 (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline ring, a cyclopropyl group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt typically involves multiple steps, including the formation of the quinoline ring, the introduction of the cyclopropyl and fluorophenyl groups, and the final conversion to the sodium salt form. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The final product is typically purified using methods like crystallization, chromatography, or recrystallization to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound may have potential as a drug candidate. Its unique structure and reactivity could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or conductivity.
Mécanisme D'action
The mechanism of action of (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline ring structure, such as quinine and chloroquine, share some similarities with (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt.
Fluorophenyl Compounds: Compounds containing a fluorophenyl group, such as fluoxetine and fluticasone, also exhibit some structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry. This combination provides distinct chemical reactivity and potential applications that are not commonly found in other compounds. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H21FNNaO4 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
sodium;(E,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C25H22FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18,28H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-;/m1./s1 |
Clé InChI |
JTBIAMPCDLNVSS-GXFRRTTLSA-M |
SMILES isomérique |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](CC(=O)CC(=O)[O-])O)C4=CC=C(C=C4)F.[Na+] |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(=O)CC(=O)[O-])O)C4=CC=C(C=C4)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


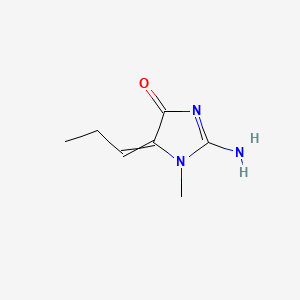

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
